molecular formula C24H17BrN2O2S B11549656 O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Cat. No.: B11549656
M. Wt: 477.4 g/mol
InChI Key: WOMZZMOMUVPCRE-UHFFFAOYSA-N
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Description

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, a naphthyl group, and a carbamothioate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate typically involves multi-step organic synthesis. The process begins with the preparation of the bromophenyl carbamoyl intermediate, which is then reacted with a naphthyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylcarbamothioate derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, alteration of gene expression, and interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • O-{4-[(3-chlorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
  • O-{4-[(3-fluorophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate
  • O-{4-[(3-methylphenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate

Uniqueness

O-{4-[(3-bromophenyl)carbamoyl]phenyl} naphthalen-2-ylcarbamothioate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C24H17BrN2O2S

Molecular Weight

477.4 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N-naphthalen-2-ylcarbamothioate

InChI

InChI=1S/C24H17BrN2O2S/c25-19-6-3-7-20(15-19)26-23(28)17-9-12-22(13-10-17)29-24(30)27-21-11-8-16-4-1-2-5-18(16)14-21/h1-15H,(H,26,28)(H,27,30)

InChI Key

WOMZZMOMUVPCRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)OC3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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